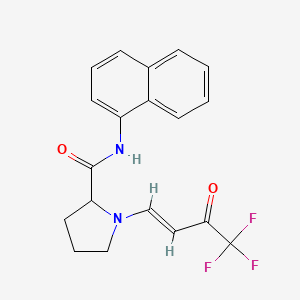
2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide is an organic compound with the molecular formula C10H18ClNO It is a derivative of acetamide, where the hydrogen atoms are replaced by a chlorine atom, a methyl group, and a 4-methylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide typically involves the reaction of 4-methylcyclohexylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the exothermic reaction.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The raw materials used in the synthesis are readily available, and the reaction conditions are mild, making the process suitable for large-scale production.
化学反応の分析
Types of Reactions
2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted acetamides with various functional groups.
Oxidation: Products include N-oxides and other oxidized derivatives.
Reduction: Products include primary or secondary amines.
科学的研究の応用
2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules such as DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
2-chloro-N-methyl-N-(4-nitrophenyl)acetamide: This compound is structurally similar but contains a nitrophenyl group instead of a methylcyclohexyl group.
2-chloro-N-(4-methylcyclohexyl)acetamide: This compound lacks the N-methyl group present in 2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide.
Uniqueness
This compound is unique due to the presence of both a methyl group and a 4-methylcyclohexyl group, which can influence its chemical reactivity and biological activity
特性
IUPAC Name |
2-chloro-N-methyl-N-(4-methylcyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO/c1-8-3-5-9(6-4-8)12(2)10(13)7-11/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZBNTUEPYUUHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N(C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[6-(Isopropylanilino)-5-nitro-4-pyrimidinyl]amino}-3-phenylpropanoic acid](/img/structure/B2577877.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2577879.png)

![2,5-dimethoxy-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2577883.png)


![5-Bromo-2-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2577887.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2577890.png)


![5-([(4-Chlorophenyl)sulfanyl]methyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-YL)-2-thienyl]pyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2577895.png)

